苯乙烯-3-丁烯-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

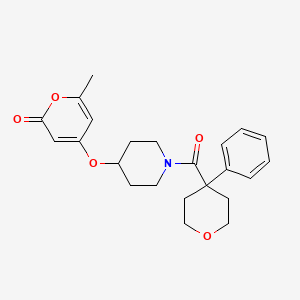

描述

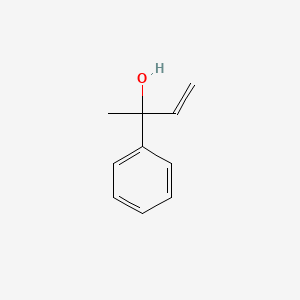

“3-Buten-2-ol, 2-phenyl-” also known as “2-Phenyl-3-buten-2-ol” is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a Monoisotopic mass of 148.088821 Da .

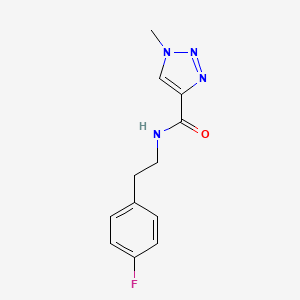

Molecular Structure Analysis

The molecular structure of “3-Buten-2-ol, 2-phenyl-” consists of 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . It has a molar refractivity of 45.9±0.3 cm³ .

Physical and Chemical Properties Analysis

“3-Buten-2-ol, 2-phenyl-” has a density of 1.0±0.1 g/cm³, a boiling point of 238.3±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.2±3.0 kJ/mol and a flash point of 103.2±14.5 °C . The index of refraction is 1.529 .

科学研究应用

香精材料审查

由 Scognamiglio 等人(2012 年) 对香精材料苯乙烯-3-丁烯-2-醇进行了详细的毒理学和皮肤病学审查。该物质属于芳基烷基醇,其特征是仲醇,并根据其物理性质和遗传毒性数据进行评估,支持其在香精中的安全使用。

合成和表征

由 Zhu 等人(2003 年) 探索了(Z)-1-(三芳基锡基)-3-苯基-1-丁烯-3-醇及其衍生物的合成和晶体结构分析。这些化合物通过加成反应合成,并通过元素分析、核磁共振和傅里叶变换红外光谱进行表征,晶体结构通过 X 射线衍射确定。

生物燃料生产的代谢工程

由 George 等人(2015 年) 进行的研究深入探讨了工程化大肠杆菌以生产基于异戊二烯的 C5 醇,包括 3-甲基-3-丁烯-1-醇,作为潜在的生物燃料。本研究重点介绍了通过遗传修饰和工艺优化提高产量的途径优化。

安全和危害

作用机制

Target of Action

2-Phenylbut-3-en-2-ol is a synthetic molecule that has been shown to be an efficient ligand for the treatment of halides . The primary targets of this compound are halides, which play a crucial role in various chemical reactions.

Mode of Action

The interaction of 2-Phenylbut-3-en-2-ol with its targets involves the formation of a complex with halides. This interaction results in changes to the halides, enabling them to participate in further reactions .

Biochemical Pathways

It is known that the compound is used in allylation reactions with proton catalysis and as an epoxide functional group . These reactions could potentially affect various biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 2-Phenylbut-3-en-2-ol’s action are largely dependent on the specific reactions it is involved in. As an efficient ligand for halides, it can facilitate various chemical reactions, leading to diverse molecular and cellular effects .

属性

IUPAC Name |

2-phenylbut-3-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-10(2,11)9-7-5-4-6-8-9/h3-8,11H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYWJUOPPCVNFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)

![N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2634991.png)

![1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2634993.png)

![N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2634996.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide](/img/structure/B2634997.png)

![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2635001.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2635002.png)